REACTION_CXSMILES
|
C1(CN2CCC([S:18]([N:21]3[CH2:26][CH2:25][CH:24](OC4C=CC(OC(F)(F)F)=CC=4)[CH2:23][CH2:22]3)(=[O:20])=[O:19])(C(OC)=O)CC2)C=CC=CC=1.C=NS(=O)=O.C(=O)([O-])[O-].[K+].[K+].ClCC[N:53](CCCl)[CH2:54][C:55]1[CH:60]=[CH:59][CH:58]=[CH:57][CH:56]=1.C1OCCOCCOCCOCCOCCOC1>CN(C)C=O>[CH2:54]([NH:53][S:18]([N:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1)(=[O:19])=[O:20])[C:55]1[CH:60]=[CH:59][CH:58]=[CH:57][CH:56]=1 |f:2.3.4|
|
Name
|
methyl 1-(phenylmethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)(C(=O)OC)S(=O)(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
methylene sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=NS(=O)=O
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(CC1=CC=CC=C1)CCCl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After twenty four hr the reaction was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water three times, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized (methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |